2-(4-Cyclobutylpiperazin-1-yl)aniline
Description
Historical Context of Piperazine-Based Compounds in Medicinal Chemistry
Piperazine derivatives have been integral to drug discovery since the 1950s, when piperazine citrate was first used as an anthelmintic agent. Over the past seven decades, piperazine scaffolds have evolved into privileged structures in CNS therapeutics, antimicrobials, and anticancer agents. Key milestones include:
Table 1: Evolution of Piperazine-Based Therapeutics
The structural adaptability of piperazine—enabling modifications at both nitrogen atoms and carbon positions—has facilitated its use in 36 FDA-approved drugs since 2012, including 15 anticancer agents. Recent synthetic innovations, such as photoredox-catalyzed C–H functionalization, have further expanded access to novel piperazine derivatives.
Structural Uniqueness of Cyclobutyl-Substituted Piperazine Derivatives
The cyclobutyl group introduces distinct steric and electronic effects compared to conventional substituents like phenyl or methyl. Key attributes include:
- Conformational Rigidity : The strained cyclobutane ring restricts rotational freedom, favoring bioactive conformations. X-ray crystallography of analogs shows chair conformations with equatorial N–H orientations.
- Lipophilicity Modulation : Cyclobutyl’s lower hydrophobicity (LogP reduction of 0.5–1.0 vs. phenyl) enhances aqueous solubility while maintaining membrane permeability.
- Metabolic Stability : Reduced susceptibility to CYP450 oxidation compared to bulkier substituents (e.g., benzhydryl), as evidenced by hepatocyte assays.
Table 2: Substituent Effects on Piperazine Derivatives
| Substituent | LogP (Predicted) | Metabolic t1/2 (Human Hepatocytes) | Target Affinity (Ki, nM) |
|---|---|---|---|
| Cyclobutyl | 2.1 | 4.8 h | 50 (5-HT7 receptor) |
| Phenyl | 3.0 | 2.1 h | 120 (5-HT7 receptor) |
| Cyclopentyl | 2.8 | 3.5 h | 85 (5-HT7 receptor) |
These properties make cyclobutyl-substituted piperazines particularly valuable in CNS drug design, where balanced solubility and blood-brain barrier penetration are critical.
Significance of Aniline Moiety in Bioactive Molecule Design
The aniline group in 2-(4-cyclobutylpiperazin-1-yl)aniline contributes to both synthetic versatility and target engagement:
- Electrophilic Reactivity : The aromatic amine participates in diazotization and Ullmann-type couplings, enabling rapid derivatization. For example, Schiff base formation with aldehydes yields imine-linked prodrugs.
- Hydrogen-Bonding Capacity : The NH2 group acts as a hydrogen bond donor, enhancing interactions with enzymatic active sites. Molecular docking studies of analogs show binding to kinase ATP pockets (ΔG = −9.2 kcal/mol).
- Mitigated Toxicity : Unlike simpler anilines prone to quinone-imine formation, the steric shielding by the piperazine-cyclobutyl system reduces oxidative metabolism and covalent adduct formation in hepatocyte assays.
Figure 1: Bioisosteric Strategies for Aniline Toxicity Mitigation
- Traditional Aniline : High CYP450-mediated oxidation → Reactive metabolites.
- 2-(4-Cyclobutylpiperazin-1-yl)aniline :
This strategic integration of aniline within a larger pharmacophore exemplifies modern approaches to retaining aryl amine functionality while minimizing off-target reactivity.
Properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-13-6-1-2-7-14(13)17-10-8-16(9-11-17)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGZSWJRWDETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
One of the notable applications of 2-(4-Cyclobutylpiperazin-1-yl)aniline is its role as a broad-spectrum inhibitor of filoviruses. Research has demonstrated that derivatives of this compound can effectively inhibit viral replication. A patent (US11459308B2) describes the use of this compound in developing therapeutics for filovirus infections, suggesting its potential in treating diseases like Ebola and Marburg virus infections .
Histamine H3 Receptor Modulation:
Recent studies have highlighted the compound's ability to act as a covalent inhibitor of the histamine H3 receptor. This receptor is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The modification of the cyclobutyl group allows for selective binding to the receptor, which could lead to new treatments for these conditions .
Pharmacological Applications
Neurological Disorders:
The structural features of 2-(4-Cyclobutylpiperazin-1-yl)aniline make it a candidate for developing drugs targeting neurological pathways. Its ability to modulate neurotransmitter systems positions it as a potential treatment for conditions such as depression and anxiety disorders. The compound's interaction with the histamine receptors suggests it may help balance neurotransmitter levels, offering therapeutic benefits .
Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects, particularly in diseases characterized by excessive inflammation, such as rheumatoid arthritis. Its mechanism involves inhibiting matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammatory responses .
Research Tool
Chemical Biology:
In chemical biology, 2-(4-Cyclobutylpiperazin-1-yl)aniline serves as a valuable research tool for studying receptor-ligand interactions. Its ability to selectively bind to various targets allows researchers to explore signaling pathways and cellular responses in detail. This application is particularly useful in drug discovery processes where understanding binding affinities and mechanisms is critical .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Antiviral (Filovirus Inhibition) | Broad-spectrum inhibitors of viral replication |
| Pharmacology | Neurological Disorders | Modulation of histamine H3 receptors |
| Pharmacology | Anti-inflammatory | Inhibition of MMPs in inflammatory diseases |
| Research Tool | Chemical Biology | Study of receptor-ligand interactions |
Case Studies
Case Study 1: Filovirus Inhibition
In a study outlined in patent US11459308B2, researchers synthesized derivatives of 2-(4-Cyclobutylpiperazin-1-yl)aniline and tested their efficacy against filoviruses. The results indicated significant antiviral activity, leading to further investigation into its pharmacokinetics and potential clinical applications.
Case Study 2: Histamine H3 Receptor Modulation
A publication on covalent inhibition of the histamine H3 receptor discusses the synthesis and testing of various derivatives, including those based on 2-(4-Cyclobutylpiperazin-1-yl)aniline. The findings suggest that modifying the compound can enhance selectivity and potency against this receptor, opening avenues for new therapeutic strategies in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Physicochemical Properties
The table below compares key properties of 2-(4-Cyclobutylpiperazin-1-yl)aniline with three analogs:
*XLogP3 values for cyclobutyl and cyclopentyl analogs are estimated based on substituent hydrophobicity.
Key Observations:
- The cyclobutyl analog (estimated XLogP3 ~2.0) strikes a balance between hydrophobicity and solubility .
- Molecular Weight : The cyclobutyl derivative has the lowest molecular weight (231.34 g/mol), which may improve bioavailability compared to bulkier analogs like the benzyl-substituted compound (267.37 g/mol) .
- Hydrogen Bonding: All piperazine analogs share similar hydrogen-bonding profiles (1 donor, 3 acceptors), critical for receptor interactions.
Preparation Methods
Preparation Methods of 2-(4-Cyclobutylpiperazin-1-yl)aniline
General Synthetic Strategy
The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)aniline typically involves the nucleophilic substitution or alkylation of a piperazine derivative with a cyclobutyl moiety, followed by functionalization to introduce the aniline group on the aromatic ring. The key challenges include selective substitution on the piperazine nitrogen and maintaining the integrity of the cyclobutyl ring.
Reported Synthetic Routes
From Dipiperazinyl Ketones (Patent AU2006275568A1)
According to patent AU2006275568A1, derivatives containing the 2-(4-cyclobutylpiperazin-1-yl) moiety are prepared via multi-step synthesis involving dipiperazinyl ketones as intermediates. The general approach includes:
- Preparation of a ketone intermediate bearing piperazine substituents.
- Alkylation of the piperazine nitrogen with cyclobutyl-containing reagents.
- Subsequent functionalization to introduce the aniline group on the aromatic ring.
Specific details include the use of alkylating agents and controlled reaction conditions to favor substitution at the desired nitrogen atom of piperazine. The patent also describes isolation of the compound as salts or hydrates to improve stability and handling.
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of dipiperazinyl ketone intermediate | Piperazine derivatives, ketone formation reagents | Controlled temperature and solvent choice |
| 2 | Alkylation with cyclobutyl halide or equivalent | Cyclobutyl halide, base (e.g., K2CO3) | Selective N-substitution |
| 3 | Introduction of aniline functionality | Aromatic substitution reactions | May involve reduction or amination |
Alkylation of Piperazine with Cyclobutyl Derivatives
In related synthetic methodologies, the cyclobutyl group is introduced by alkylation of piperazine nitrogen atoms using cyclobutyl halides or cyclobutyl-containing acyl chlorides under basic conditions. Potassium carbonate or other mild bases are commonly used to facilitate the nucleophilic substitution.
This method ensures selective mono-substitution on the piperazine ring, which is crucial to obtain the 4-cyclobutyl substitution pattern. Following this, the aniline moiety is introduced via aromatic substitution or reduction of nitro precursors on the aromatic ring.
Reaction Conditions and Yields
- Solvents: Common solvents include methylene chloride, acetonitrile, or dimethylformamide (DMF), chosen for their ability to dissolve both organic and inorganic reagents and to stabilize intermediates.
- Temperature: Reactions typically proceed at ambient to moderate temperatures (20–60°C) to prevent decomposition of sensitive cyclobutyl rings.
- Bases: Potassium carbonate is frequently used to neutralize acids formed and promote nucleophilic substitution.
- Yields: Reported yields for the key alkylation steps range from 48% to 77%, depending on the substrate purity and reaction optimization.
Analytical and Purification Techniques
- Chromatography: Purification is often achieved by column chromatography using silica gel to separate the desired substituted piperazine from side products.
- Salt Formation: Conversion to hydrochloride or other salt forms improves compound stability and crystallinity for isolation.
- Characterization: Confirmation of structure is done by NMR, mass spectrometry, and elemental analysis as described in patent and research literature.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Dipiperazinyl Ketone Route | Ketone intermediate → Alkylation → Aniline introduction | Piperazine derivatives, cyclobutyl halide, base (K2CO3), solvents (DCM, DMF) | 50–77 | Multi-step, patent-protected process |
| Direct Alkylation of Piperazine | Piperazine + cyclobutyl halide → Aniline functionalization | Cyclobutyl halide, K2CO3, methylene chloride, moderate temp | 48–70 | Simpler, selective N-alkylation |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(4-Cyclobutylpiperazin-1-yl)aniline, and how can reaction parameters (e.g., temperature, catalysts) be optimized?
- Methodology :
- Nucleophilic substitution : React 2-fluoroaniline with 4-cyclobutylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to facilitate aromatic substitution. Monitor reaction progress via TLC or HPLC .
- Reductive amination : Condense 2-nitroaniline derivatives with cyclobutylpiperazine followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Optimize pH and hydrogen pressure to minimize side products .
- Yield optimization : Use Design of Experiments (DoE) to evaluate the impact of stoichiometry, solvent polarity, and reaction time.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 2-(4-Cyclobutylpiperazin-1-yl)aniline?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the cyclobutyl and piperazine moieties .
- UV-Vis : Identify π→π* transitions in the aniline ring (λ ~250–300 nm) to confirm electronic properties .
- Crystallography :
- Use SHELXL (via SHELX suite) for single-crystal X-ray refinement. Key parameters: R-factor <5%, hydrogen bonding analysis for stability .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Pharmacophore development : The aniline-piperazine scaffold is a common motif in kinase inhibitors and GPCR-targeted drugs. Functionalize the aniline group to introduce bioisosteres (e.g., trifluoromethyl, nitro) .
- SAR studies : Compare activity with analogs like 4-(4-methylpiperazino)aniline to assess the cyclobutyl group’s role in receptor binding .
Advanced Research Questions
Q. How does the cyclobutyl substituent influence the compound’s conformational flexibility and intermolecular interactions?
- Computational modeling :
- Perform DFT calculations (B3LYP/6-31G*) to analyze steric strain in the cyclobutyl ring and torsional angles in the piperazine-aniline linkage .
- Molecular docking : Compare binding affinities with cyclohexyl or methylpiperazine analogs to quantify steric/electronic effects .
- Experimental validation :
- Use X-ray crystallography to compare packing motifs with 4-(4-methylpiperazino)aniline dihydrochloride .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Data reconciliation :
- Cross-validate NMR assignments using deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidation byproducts .
- Advanced analytics :
- Employ LC-MS to detect trace impurities (e.g., dimerization products) that may skew yield calculations .
Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in environmental studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
